molecular formula C13H15NO5 B1148462 (2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 1262015-07-5

(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B1148462
CAS No.: 1262015-07-5
M. Wt: 265.2619
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a benzyloxycarbonyl group and a hydroxy group at specific positions on the proline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of L-proline followed by selective hydroxylation at the 3-position. The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions. The hydroxylation can be achieved using various oxidizing agents, such as osmium tetroxide or hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation, yielding the free amine.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the free amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein folding and stability due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **(3R)-1-(Benzyloxycarbonyl)-3beta-hydroxy-L-proline

Properties

CAS No.

1262015-07-5

Molecular Formula

C13H15NO5

Molecular Weight

265.2619

Synonyms

(2S,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester

Origin of Product

United States

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